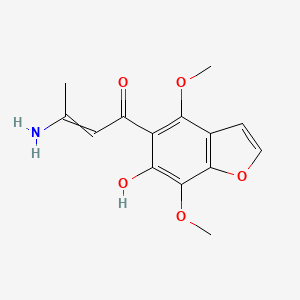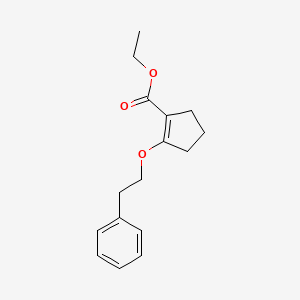![molecular formula C12H20O2 B14587213 Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate CAS No. 61599-96-0](/img/structure/B14587213.png)
Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate is a complex organic compound characterized by its unique cyclopropane structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate typically involves the reaction of 2,3-dimethyl-2-butene with diazo compounds under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives .
Applications De Recherche Scientifique
Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic acid: This compound is structurally similar but lacks the ester functional group.
Fenpropathrin: A related compound used as an insecticide, featuring a similar cyclopropane structure.
Hexamethylethane: Another structurally related compound, though it lacks the cyclopropane ring.
Uniqueness
Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate is unique due to its specific ester functional group and the arrangement of methyl groups on the cyclopropane rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
61599-96-0 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
methyl 1-(2,3-dimethylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-7-8(2)9(7)12(10(13)14-5)6-11(12,3)4/h7-9H,6H2,1-5H3 |
Clé InChI |
ZIOLUFNLIPAHPV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C1C2(CC2(C)C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


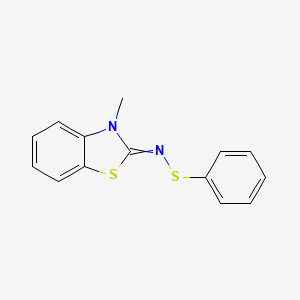


![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
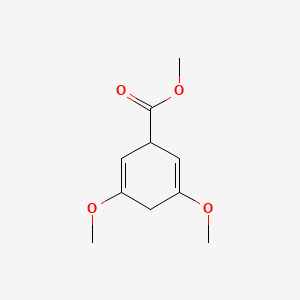
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
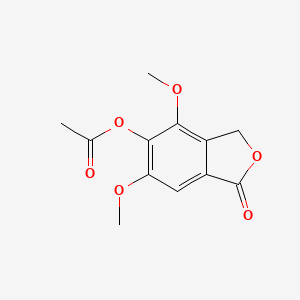
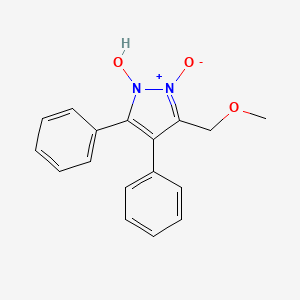
![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
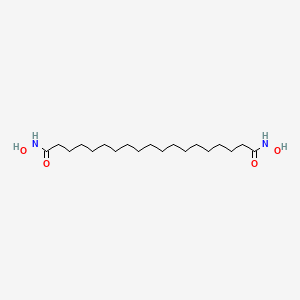
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
